2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride
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Overview
Description
2-Methylimidazo[1,2-b]pyridazin-6-amine is a chemical compound with the CAS Number: 154704-35-51. It has a molecular weight of 148.171 and its IUPAC name is 2-methylimidazo[1,2-b]pyridazin-6-amine1. The compound is typically stored in a dark place, under an inert atmosphere, at room temperature1.
Synthesis Analysis
While specific synthesis methods for 2-Methylimidazo[1,2-b]pyridazin-6-amine are not readily available, imidazopyridine derivatives, which are structurally similar, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions2.
Molecular Structure Analysis
The InChI code for 2-Methylimidazo[1,2-b]pyridazin-6-amine is 1S/C7H8N4/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3,(H2,8,10)1. This indicates that the compound has a fused bicyclic structure with a nitrogen atom at positions 1 and 2 of the imidazo ring and position 6 of the pyridazine ring1.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylimidazo[1,2-b]pyridazin-6-amine are not readily available, imidazopyridine derivatives, which are structurally similar, have been shown to undergo a variety of chemical reactions3.
Physical And Chemical Properties Analysis
2-Methylimidazo[1,2-b]pyridazin-6-amine is a solid at room temperature1. It has a purity of 97%1. More detailed physical and chemical properties are not readily available from the search results.Scientific Research Applications
Synthesis and Chemical Properties
Divergent Synthesis of Substituted 2-Aminoimidazoles : A novel synthesis route for substituted 2-aminoimidazoles from 2-aminopyrimidines was developed, showcasing an efficient method that could be relevant for synthesizing compounds including structures similar to 2-Methylimidazo[1,2-b]pyridazin-6-amine (Ermolat'ev & Van der Eycken, 2008).
Aqueous Synthesis of Imidazo[1,2-a]pyridines : Methylimidazo[1,2-a]pyridines were synthesized in water without the need for a catalyst, presenting a green chemistry approach to synthesize compounds structurally related to 2-Methylimidazo[1,2-b]pyridazin-6-amine (Mohan et al., 2013).
Biological Activities
- Antimicrobial Activity of N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives : Novel compounds were synthesized and showed promising antimicrobial activities. This research suggests potential applications in developing antimicrobial agents from compounds with structures related to 2-Methylimidazo[1,2-b]pyridazin-6-amine (Jyothi & Madhavi, 2019).
Synthesis Techniques and Catalysis
Ionic Liquid Promoted Synthesis of 3-Aminoimidazo[1,2-a]pyridines : The use of ionic liquids as catalysts for synthesizing 3-aminoimidazo[1,2-a]pyridines highlights innovative techniques that could be applied to synthesize related compounds, offering environmentally friendly and efficient synthesis routes (Shaabani et al., 2006).
Green Synthesis of Polysubstituted Pyrroles : Employing ionic liquids on graphene oxide as a catalyst for synthesizing polysubstituted pyrroles demonstrates the potential for green chemistry approaches in synthesizing complex molecules, which could include efforts to synthesize compounds related to 2-Methylimidazo[1,2-b]pyridazin-6-amine (Shekarchi & Behbahani, 2020).
Safety And Hazards
The compound is classified under the GHS07 hazard class1. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.
Future Directions
The future directions for 2-Methylimidazo[1,2-b]pyridazin-6-amine are not readily available from the search results. However, given the wide range of applications of imidazopyridine derivatives in medicinal chemistry and material science2, it is likely that further research and development will continue in this area.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
2-methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHCLYKDPDOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride | |
CAS RN |
2460757-57-5 |
Source
|
Record name | 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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